REACTION_CXSMILES
|
C([Li])CCC.[F:6][C:7]1[CH:8]=[C:9]([O:13][CH3:14])[CH:10]=[CH:11][CH:12]=1.[CH:15](=[O:17])[CH3:16].Cl>O1CCCC1>[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[C:8]=1[CH:15]([CH3:16])[OH:17]
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Name
|
|
Quantity
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3.9 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1)OC
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.68 mL
|
Type
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reactant
|
Smiles
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C(C)=O
|
Name
|
|
Quantity
|
20 mL
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Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm up
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Type
|
EXTRACTION
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Details
|
the mixture was extracted with ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic solution was dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
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Type
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DISTILLATION
|
Details
|
The product was distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)OC)C(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |